molecular formula C11H10ClF3OS2 B14056306 1-Chloro-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14056306
M. Wt: 314.8 g/mol
InChI Key: ORXOZPXQLFTWLQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, methylthio, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound, followed by the introduction of methylthio and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or iron(III) chloride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Chloro-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C11H10ClF3OS2

Molecular Weight

314.8 g/mol

IUPAC Name

1-chloro-1-[3-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)7-3-8(17-2)5-9(4-7)18-11(13,14)15/h3-5,10H,1-2H3

InChI Key

ORXOZPXQLFTWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)SC)Cl

Origin of Product

United States

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